molecular formula C19H21N3O3 B4939639 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide

Cat. No.: B4939639
M. Wt: 339.4 g/mol
InChI Key: NGSAPFRFYWZVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a propoxyphenyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Hydroxyquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, quinoxaline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific structure of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide may exhibit similar biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Quinoxaline derivatives have been investigated for their anti-inflammatory, antiviral, and neuroprotective properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives exert their effects by interacting with enzymes or receptors, leading to the modulation of various biochemical pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which forms the core structure.

    2-Phenylquinoxaline: A derivative with a phenyl group attached to the quinoxaline core.

    2-(2-Propoxyphenyl)quinoxaline: A similar compound with a propoxyphenyl group attached to the quinoxaline core.

Uniqueness

The uniqueness of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-11-25-17-10-6-5-9-15(17)21-18(23)12-16-19(24)22-14-8-4-3-7-13(14)20-16/h3-10,16,20H,2,11-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSAPFRFYWZVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.